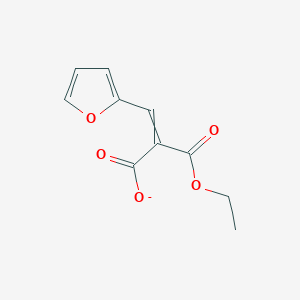
But-2-yn-1-yl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-yn-1-yl 3-bromobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a but-2-yn-1-yl group attached to a 3-bromobenzoate moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-yn-1-yl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with but-2-yn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl 3-bromobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The but-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of substituted benzoates.
Oxidation Reactions: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
But-2-yn-1-yl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-yn-1-yl 3-bromobenzoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
But-2-yn-1-yl benzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromobenzoic acid: Lacks the ester group, limiting its applications in esterification reactions.
But-2-yn-1-yl acetate: Contains an acetate group instead of a benzoate group, affecting its reactivity and applications.
Uniqueness
But-2-yn-1-yl 3-bromobenzoate is unique due to the presence of both the but-2-yn-1-yl group and the 3-bromobenzoate moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
61898-67-7 |
|---|---|
Molecular Formula |
C11H9BrO2 |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
but-2-ynyl 3-bromobenzoate |
InChI |
InChI=1S/C11H9BrO2/c1-2-3-7-14-11(13)9-5-4-6-10(12)8-9/h4-6,8H,7H2,1H3 |
InChI Key |
OXLSJYLWTNWYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Thiophen-2-yl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14548383.png)




![N-[2-(Dimethylamino)-2-oxoethyl]-N-methyl-3,5-dinitrobenzamide](/img/structure/B14548417.png)
![3-[2-(Propan-2-yl)phenyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B14548425.png)


![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)

